![molecular formula C12H14O4 B1348948 {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid CAS No. 7510-46-5](/img/structure/B1348948.png)
{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid
Descripción general
Descripción
This compound, also known as 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid, has a CAS Number of 6331-61-91. It is a derivative of phenoxy acetamide2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is known that medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects2.Molecular Structure Analysis
The empirical formula of this compound is C12H14O43. The SMILES string representation is O=C(O)COC(C(OC)=C1)=CC=C1/C=C/C3.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, it is known that phenoxy acetamide and its derivatives have been widely researched for their potential as building blocks for the synthesis of bioactive natural products2.Physical And Chemical Properties Analysis
The molecular weight of this compound is 222.241. Other physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación
Application 1: Neurobiology Research in Parkinson’s Disease
- Summary of the Application : This compound, also known as MMPP, has been studied for its potential to ameliorate MPTP-induced dopaminergic neurodegeneration by inhibiting the STAT3 pathway .
- Methods of Application or Experimental Procedures : MMPP was administered (5 mg/kg) in drinking water for 1 month to 8-week-old mice, and MPTP (15 mg/kg, four times with 2 h intervals) was injected during the last 7 days of treatment .
- Results or Outcomes : MMPP decreased MPTP-induced behavioral impairments in rotarod, pole, and gait tests. It also ameliorated dopamine depletion in the striatum and inflammatory marker elevation in primary cultured neurons .
Application 2: Synthesis and Pharmacological Activities
- Summary of the Application : Phenoxy acetamide and its derivatives, including “{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid”, have been investigated for their synthesis and pharmacological activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these investigations were not specified in the source .
Application 3: Production of Plastics, Adhesives, and Coatings
- Summary of the Application : m-Aryloxy phenols, which include “{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application or Experimental Procedures : These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 4: Intermediate Product in the Preparation of Cardiotonic Drugs
- Summary of the Application : This compound is used in the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in the preparation of the cardiotonic drugs Sulmazole and Isomazole .
- Methods of Application or Experimental Procedures : Two alternative approaches were developed to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol .
- Results or Outcomes : The total yields of the synthesis were 17% and 37%, respectively .
Application 5: Therapeutic Candidates
- Summary of the Application : Phenoxy acetamide and its derivatives, including “{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid”, have been investigated as possible therapeutic candidates .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these investigations were not specified in the source .
Application 6: Radiotracer Candidate for Imaging
- Summary of the Application : The compound was utilized to synthesize isomeric [11 C] methoxy analogs of nimesulide as a suitable radiotracer candidate for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 7: Synthesis of Bioactive Natural Products
- Summary of the Application : Phenol derivatives, including “{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid”, have high potential as building blocks for the synthesis of bioactive natural products .
- Methods of Application or Experimental Procedures : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 8: Inhibitor of STAT3 Activation
- Summary of the Application : This compound, also known as MMPP, has been demonstrated to have anti-inflammatory properties in several inflammatory disease models .
- Methods of Application or Experimental Procedures : MMPP was administered in drinking water to mice, and its effects on neuroinflammation were investigated .
- Results or Outcomes : MMPP was found to attenuate dopaminergic neurodegeneration and neuroinflammation through MAO-B and MAPK pathway-dependent inhibition of STAT3 activation .
Application 9: Synthesis of Isomeric [11 C] Methoxy Analogs
- Summary of the Application : The compound was utilized to synthesize isomeric [11 C] methoxy analogs of nimesulide as a suitable radiotracer candidate for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
Direcciones Futuras
The future directions for this compound could involve designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality2. This could provide an opportunity for chemists to design new pharmacologically interesting compounds of widely different composition2.
Propiedades
IUPAC Name |
2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3-7H,8H2,1-2H3,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORQJKKOBXSGRG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid | |
CAS RN |
7510-46-5 | |
| Record name | NSC405685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348867.png)
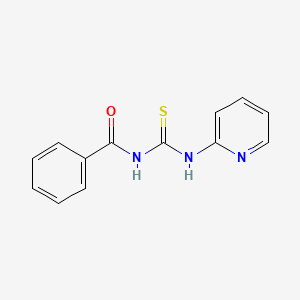
![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)
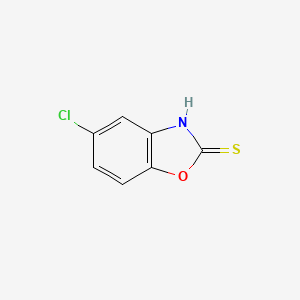
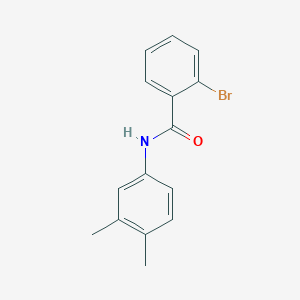

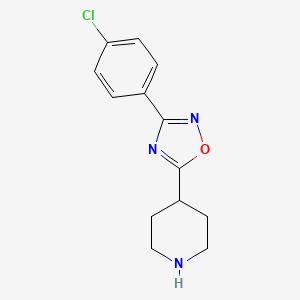
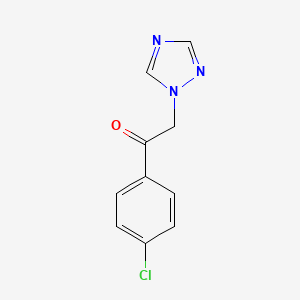
![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)
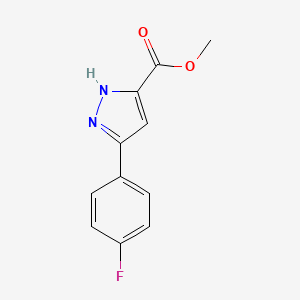
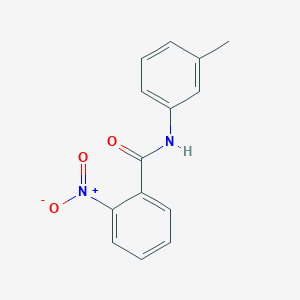
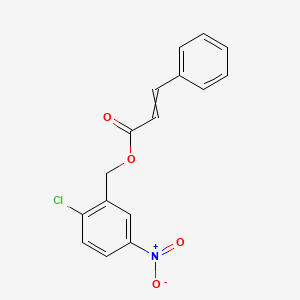
![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)